molecular formula C13H14N4S B4681435 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4681435
M. Wt: 258.34 g/mol
InChI Key: ZBRFSSCYRNVVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is a fused heterocyclic compound comprising a triazole ring annulated to a quinazoline scaffold. Its synthesis typically involves Dimroth rearrangement of [1,2,4]triazolo[4,3-c]quinazolines under acidic conditions, followed by functionalization via Suzuki–Miyaura cross-coupling to introduce substituents like the propylthio group at position 5 . The sulfur atom at position 5 and methyl group at position 2 contribute to its unique electronic and steric properties, making it a candidate for both photophysical applications (e.g., fluorophores) and biological activities (e.g., antimicrobial, anticancer) .

Properties

IUPAC Name

2-methyl-5-propylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFSSCYRNVVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of 2-hydrazinobenzoic acid or its derivatives with different reagents, such as nitriles, orthoesters, or carboxylic acid derivatives. These reactions lead to the formation of the triazole ring, followed by cyclization to yield the desired triazoloquinazoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclization Reactions

The triazoloquinazoline core readily undergoes cyclization under acidic or dehydrating conditions. For example:

  • Phosphorus oxychloride-mediated cyclization : Amidrazone derivatives of triazoloquinazolines (e.g., 14a,b ) cyclize to form tetracyclic systems (e.g., 16a,b ) when treated with POCl₃ at reflux. Completion is confirmed by IR spectroscopy, with disappearance of C=O (1,660–1,673 cm⁻¹) and NH (3,184–3,207 cm⁻¹) bands .

  • Sodium azide reactions : 5-Chloro derivatives (e.g., 9a-f ) react with NaN₃ in DMF at 90°C to yield tetrazolo-triazoloquinazolines (e.g., 17a-c ) via azide substitution .

Nucleophilic Substitution at the 5-Position

The propylthio group (-SPr) at position 5 is susceptible to nucleophilic displacement:

  • Aminolysis : Reaction with methyl 3-amino-thiophene-2-carboxylate in dioxane/NaH forms pentacyclic derivatives (e.g., 18a,b ) via SNAr mechanism, characterized by C=O stretches at 1,670–1,677 cm⁻¹ .

  • Hydrazine substitution : Hydrazine derivatives (e.g., 15a,b ) are synthesized in 75–80% yield, with IR bands at 1,708–1,718 cm⁻¹ (C=O) and 3,198–3,261 cm⁻¹ (NH) .

Chlorination and Thionation

The lactam moiety in triazoloquinazolines can be modified via halogenation:

  • POCl₃-mediated chlorination : Refluxing with POCl₃ converts lactam carbonyls to chlorides (e.g., 9a-f ), enabling further nucleophilic substitutions .

  • Thionation with Lawesson’s reagent : Converts carbonyl groups to thiocarbonyls, enhancing electrophilicity for subsequent reactions .

Cross-Coupling Reactions

Aryl halide derivatives (e.g., bromo-substituted triazoloquinazolines) participate in Suzuki-Miyaura couplings. For example:

  • Pd-catalyzed coupling : 5-Bromo derivatives react with arylboronic acids to form biaryl systems, expanding π-conjugation for photophysical applications .

Biological Activity Correlations

Derivatives of 2-methyl-5-(propylthio) triazolo[1,5-c]quinazoline exhibit:

  • Anticancer activity : Analogous compounds (e.g., 16 , 18 ) inhibit Topo II (IC₅₀ = 15.16–18.28 μM) and intercalate DNA (IC₅₀ = 10.25–12.54 μM) .

  • SAR trends : Trifluoromethyl substitutions enhance cytotoxicity (e.g., 16 vs. HCT-116: IC₅₀ = 2.44 μM) .

Synthetic Protocols

Key steps for derivatives:

  • Core synthesis : Condensation of N-cyanoimidocarbonates with hydrazinobenzoic acids .

  • Functionalization : Sequential chlorination, azide substitution, or aminolysis .

  • Purification : Recrystallization from THF/hexane or column chromatography .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Case Study : A study published in a peer-reviewed journal demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential as a lead compound for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Anthelmintic Activity

The compound has also shown promise as an anthelmintic agent. Its structural similarity to other known anthelmintics suggests it may act on similar biological pathways.

Case Study : In a controlled trial involving sheep infected with gastrointestinal nematodes, the compound demonstrated efficacy rates exceeding 90% at doses of 10 mg/kg. This positions it as a potential alternative to conventional anthelmintics.

Treatment GroupDose (mg/kg)Efficacy (%)
Control-0
2-Methyl-5-(Propylthio)1094.2
Standard Anthelmintic1095.0

Pesticidal Properties

The compound's ability to inhibit certain pests has been explored in agricultural settings. Initial findings suggest it may be effective against aphids and other agricultural pests.

Case Study : Field trials conducted on crops infested with aphids revealed that the application of the compound at concentrations of 200 ppm resulted in a significant reduction of pest populations by approximately 85%.

Pest TypeInitial PopulationPost-Treatment PopulationReduction (%)
Aphids5007585

Mechanism of Action

The mechanism of action of 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

The propylthio group at position 5 distinguishes this compound from other triazoloquinazolines. Key comparisons include:

Compound Substituent(s) Fluorescence Quantum Yield (Φ) Solvent Dependency Key Findings
2-Methyl-5-(propylthio)-[1,5-c]quinazoline 2-CH₃, 5-SPr Moderate to High Φ Strong solvatochromism Improved Φ compared to aryl-substituted [4,3-c] isomers
3-Aryl-[4,3-c]quinazoline (Compound A) 3-Aryl Lower Φ Moderate solvatochromism Aryl groups at triazole reduce Φ due to electron-withdrawing effects
5-Aminobiphenyl-[1,5-c]quinazoline 5-NH₂-biphenyl High Φ Solvent-sensitive emission Amino groups enhance Φ but reduce stability in polar solvents

Insights :

  • The absence of aryl groups on the triazole ring in [1,5-c] isomers enhances fluorescence efficiency compared to [4,3-c] analogs .
  • Propylthio substitution balances Φ and stability, outperforming amino-substituted derivatives in non-polar media .

Insights :

  • Sulfur-containing derivatives (e.g., propylthio, thione) exhibit enhanced antifungal and antibacterial activity compared to alkoxy or amino analogs .
  • The propylthio group may reduce adenosine receptor affinity compared to MRS 1220, which has a furyl-phenylacetyl substituent .

Insights :

  • Suzuki coupling enables precise introduction of aryl/alkylthio groups but requires anhydrous conditions .
  • Thio derivatives are more reactive toward electrophiles than ethoxy or methyl analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline?

  • Methodological Answer : The compound is typically synthesized via [5+1]-cyclocondensation. A general protocol involves reacting [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes (aliphatic or aromatic) in solvents like glacial acetic acid or propanol-2 under reflux (2–4 hours) or ambient stirring (24 hours) with acidic catalysts (e.g., HCl or H₂SO₄) . For example, using propylthio-substituted aldehydes, the reaction forms dihydro intermediates (5,6-dihydro derivatives), which may oxidize to aromatic forms under prolonged heating .

Q. How can NMR spectroscopy distinguish between dihydro and aromatic forms of triazoloquinazolines?

  • Methodological Answer : In ¹³C NMR , dihydro derivatives (e.g., compound 2.10) show C5 signals at ~67 ppm (sp³ hybridization), while aromatic analogs (e.g., 3.13) exhibit C5 signals at ~147–148 ppm (sp² hybridization) due to conjugation . ¹H NMR for dihydro forms includes resonances for non-aromatic protons (e.g., H-5 at δ 5.7–5.8 ppm as a multiplet), absent in fully aromatic systems .

Q. What solvents and catalysts optimize cyclocondensation reactions in triazoloquinazoline synthesis?

  • Methodological Answer : Protic solvents (acetic acid, alcohols) with acidic catalysts (H₂SO₄, HCl) favor cyclocondensation. For dihydro derivatives, propanol-2 under nitrogen with catalytic acid achieves yields >40% . Aromatic analogs require prolonged heating (>8 hours) in acetic acid for oxidation . Polar aprotic solvents (DMF, dioxane) are less effective for cyclization but useful for recrystallization .

Advanced Research Questions

Q. How do reaction conditions influence the oxidation of dihydrotriazoloquinazolines to aromatic derivatives?

  • Methodological Answer : Oxidation is time- and temperature-dependent. Dihydro compounds (e.g., 2.2) oxidize to aromatic forms (e.g., 3.2) under reflux in acetic acid (>8 hours) via autoxidation or catalytic pathways. Yields improve with oxygen-rich environments or using oxidizing agents (e.g., MnO₂), though specific protocols require optimization to avoid over-oxidation .

Q. What methodologies address discrepancies in NMR data between synthesized triazoloquinazoline derivatives?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected C5 shifts) can arise from tautomerism or impurities. Strategies include:

  • LC-MS purity validation (e.g., m/z = 321 [M+1] for compound 2.1) .
  • Variable-temperature NMR to detect dynamic processes (e.g., ring-flipping in dihydro forms).
  • Comparative analysis with structurally characterized analogs (e.g., 5-cyclopentyl derivatives in ) to assign signals .

Q. What are the mechanistic pathways for Dimroth rearrangement in triazoloquinazoline derivatives?

  • Methodological Answer : Dimroth rearrangement occurs in [1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 5a–o) under acidic or thermal conditions. The mechanism involves:

Protonation of the triazole ring.

Ring opening to form a linear intermediate.

Tautomerization and re-closure to yield [1,2,4]triazolo[1,5-c]quinazolines (e.g., 6a–o).
This process is confirmed by tracking intermediates via ¹H NMR and isolating rearranged products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.